16-keto-Aspergillimide
Overview
Description
16-Keto-Aspergillimide is a novel anthelmintic compound derived from the Aspergillus strain IMI 337664 . It belongs to a superfamily of bridged alkaloids containing the central diazabicyclo[2.2.2]-octane ring system . This compound has drawn significant interest due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 16-Keto-Aspergillimide involves consecutive oxidative and reductive radical cyclizations . These cyclizations serve as the key steps to stereoselectively access the complex fully elaborated skeleton containing the cyclopentane and spiro-succinimide units . The compound can also be synthesized through the fermentation of Aspergillus ochraceus, involving growing the fungus in a nutrient-rich medium and isolating the compound from the fermentation broth using various purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
16-Keto-Aspergillimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reductive radical cyclizations are used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its spiro-succinimide unit.
Common reagents and conditions used in these reactions include radical initiators for cyclizations and oxidizing agents for oxidation reactions. The major products formed from these reactions are derivatives of this compound with modified functional groups .
Scientific Research Applications
Agricultural Industry: It possesses antifungal activity against various plant pathogens.
Biological Research: The compound shows strong paralytic activities against insects and selectively blocks insect nicotinic acetylcholine receptors.
Medical Research: It has been studied for its anthelmintic properties, particularly against Trichostrongylus colubriformis infections in gerbils.
Mechanism of Action
The mechanism of action of 16-Keto-Aspergillimide involves its interaction with specific molecular targets. It strongly and selectively blocks insect nicotinic acetylcholine receptors, leading to paralysis in insects . The compound’s unique spiro-succinimide unit is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
16-Keto-Aspergillimide is structurally distinct from other similar compounds due to its unique spiro-succinimide unit. Similar compounds include:
Properties
IUPAC Name |
(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKUKWEFJDSJG-SMEOYISOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)N2C13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018074 | |
Record name | 16-Keto-Aspergillimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199784-50-4 | |
Record name | 16-Keto-Aspergillimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between aspergillimides and paraherquamides?
A1: Aspergillimides are structurally similar to paraherquamides but lack the dioxygenated 7-membered ring and the phenyl ring fused to it. Instead, they possess a C8-keto group. [] You can visualize this difference by comparing the structure of aspergillimide (VM55598, 1) with paraherquamide (VM54159, 3) in the paper. []
Q2: Besides 16-keto-aspergillimide, what other novel compounds were isolated from the Aspergillus strain IMI 337664?
A2: The research led to the isolation of two novel compounds: []
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